molecular formula C17H19BrINO2 B2429401 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 484048-64-8

2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B2429401
CAS RN: 484048-64-8
M. Wt: 476.152
InChI Key: ZTALIWZCTIZYQA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound . The compound is a prototype of a class of strained bicyclic hydrocarbons .


Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized .


Molecular Structure Analysis

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-601 and AMG 221 . Moreover, the bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .


Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Physical And Chemical Properties Analysis

Norbornane is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Compounds similar to 2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide have been used in various chemical synthesis processes. For instance, the synthesis of N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 3 carboxamides and its derivatives involved reactions with alkyl and aryl isocyanates, demonstrating the versatility of these compounds in organic chemistry (Ranise et al., 1982).

Pharmacological Activities

  • Similar structures have shown significant pharmacological activities. For example, a study on N-substituted 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides (a related compound) demonstrated strong hypotensive and bradycardiac activities in rats, alongside weak infiltration anesthesia and antiarrhythmic activity in mice (Ranise et al., 1982).

Structural and Crystallographic Studies

  • Structural analysis of related compounds, such as (1S,4R)‐N‐[(S)‐2‐Hydr­oxy‐1‐phenyl­ethyl]‐7,7‐dimethyl‐2‐oxobicyclo­[2.2.1]heptane‐1‐carboxamide, provides insights into the intramolecular interactions and hydrogen bonding patterns, which are crucial for understanding the behavior of these molecules in various environments (Cai et al., 2005).

Application in Bicyclic Compound Synthesis

  • The use of similar bicyclic compounds in synthesizing various functionalized molecules has been a key area of research. Studies have explored the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with hexaethyltriamido-phosphite, leading to the creation of stable quasiphosphonium salts, which are important in the synthesis of complex organic molecules (Bogdanov et al., 2006).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrINO2/c1-15(2)16(3)8-9-17(15,12(18)13(16)21)14(22)20-11-6-4-10(19)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALIWZCTIZYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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